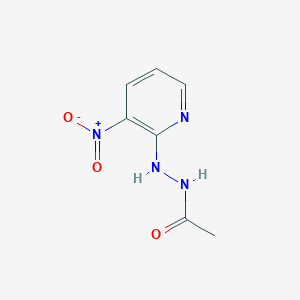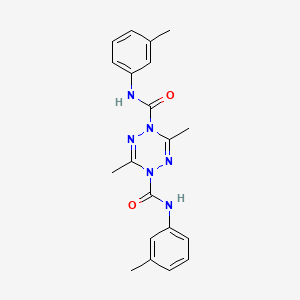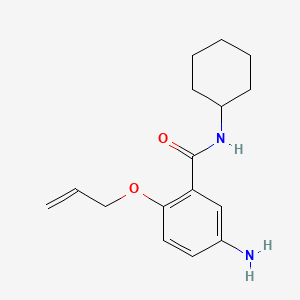
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is an organic compound with a complex structure that includes a bromodecyl chain and a dimethoxy-methylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps. One common method includes the bromination of decanol to form 10-bromodecanol, followed by its reaction with 5,6-dimethoxy-3-methylbenzene-1,4-diol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as those used in microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromodecyl chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as photoresponsive organic molecules for electric field sensing and modulation.
Mécanisme D'action
The mechanism of action of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets. The bromodecyl chain allows for insertion into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The dimethoxy-methylbenzene core may interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its combination of a bromodecyl chain and a dimethoxy-methylbenzene coreFor example, its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
336184-90-8 |
|---|---|
Formule moléculaire |
C19H31BrO4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
2-(10-bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H31BrO4/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h21-22H,4-13H2,1-3H3 |
Clé InChI |
MUPRSZJKPYSXDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


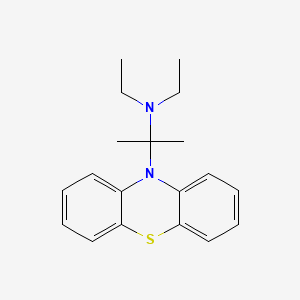
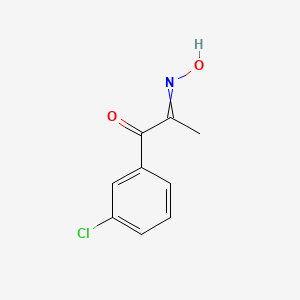
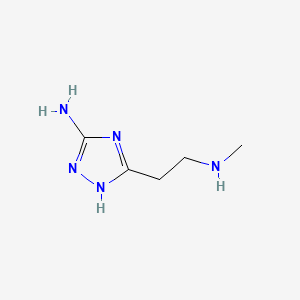
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)

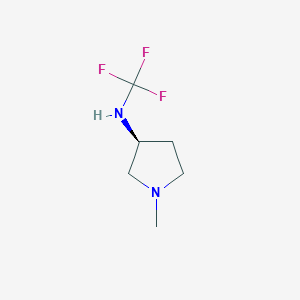
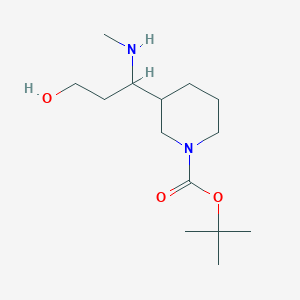
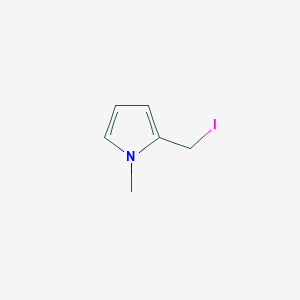
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)

